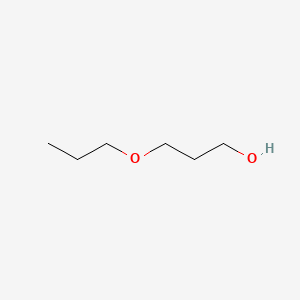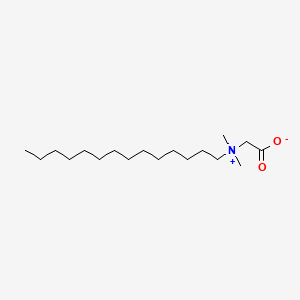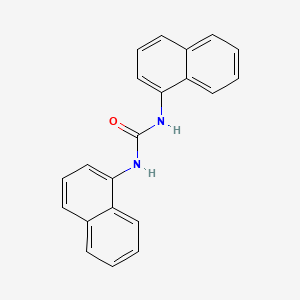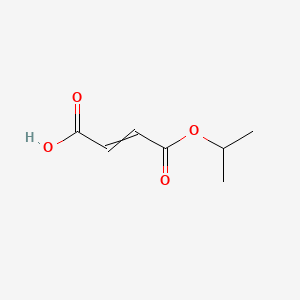
2,3-Dihydro-5H-1,4-Benzodioxepin-5-on
Übersicht
Beschreibung
2,3-Dihydro-5h-1,4-benzodioxipin-5-one is a heterocyclic organic compound with the molecular formula C9H8O3. This compound is characterized by a benzodioxepin ring structure, which includes both aromatic and aliphatic linkages.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-5h-1,4-benzodioxipin-5-one has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
Target of Action
The primary target of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one (2,3-DHB) is the process of polymerisation . It is used in the ring-opening polymerisation (ROP) to produce polyester homopolymers and copolymers .
Mode of Action
2,3-DHB interacts with its target through a process known as ring-opening polymerisation (ROP) . This process involves the use of catalysts such as aluminium salen or organocatalysts . The ROP of 2,3-DHB results in the formation of polyester homopolymers and copolymers that contain both aromatic and aliphatic linkages .
Biochemical Pathways
The biochemical pathway affected by 2,3-DHB is the polymerisation pathway . The compound is involved in the formation of polymers with an aromatic ring in the backbone, which is a unique feature achieved by this method . The process can be cycled to repeatedly recycle polymer to monomer and maintain the polymer’s low dispersity .
Pharmacokinetics
It is known that the compound has a melting point of 29-31°c, a boiling point of 178-184°c, and a density of 1238±006 g/cm3
Result of Action
The result of the action of 2,3-DHB is the formation of polyester homopolymers and copolymers . These polymers contain both aromatic and aliphatic linkages, making them unique compared to other polymers . The same catalyst used in the polymerisation process can also catalyse a remarkably selective depolymerisation to monomer under modified reaction conditions .
Action Environment
The action of 2,3-DHB is influenced by environmental factors such as temperature and the presence of catalysts . For instance, the polymerisation process requires specific conditions, including the presence of a catalyst and a certain temperature range . Additionally, the stability and efficacy of 2,3-DHB may be affected by these factors, although more research is needed to fully understand these influences.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2,3-Dihydro-5H-1,4-benzodioxepin-5-one plays a significant role in biochemical reactions, particularly in the context of polymer chemistry. It is involved in ring-opening polymerization (ROP) reactions, where it interacts with catalysts such as aluminium salen or organocatalysts . These interactions lead to the formation of polyester homopolymers and copolymers, which contain both aromatic and aliphatic linkages . The compound’s ability to participate in these reactions highlights its importance in the synthesis of biodegradable polymers.
Cellular Effects
The effects of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one on various types of cells and cellular processes have been explored in several studies. It has been observed that this compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, its role in polymerization reactions can impact the structural integrity and function of cells, particularly in the context of biomedical applications.
Molecular Mechanism
At the molecular level, 2,3-Dihydro-5H-1,4-benzodioxepin-5-one exerts its effects through specific binding interactions with biomolecules. It participates in enzyme-catalyzed reactions, such as those involving aluminium salen catalysts, leading to the formation of polyesters . These interactions can result in enzyme inhibition or activation, depending on the specific reaction conditions. Additionally, the compound’s influence on gene expression can be attributed to its ability to interact with DNA and other genetic material.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that the compound is relatively stable under controlled conditions, but its degradation can be influenced by factors such as temperature and pH . Long-term studies have shown that the compound can maintain its activity and function over extended periods, making it suitable for various applications.
Dosage Effects in Animal Models
The effects of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one at different dosages have been investigated in animal models. These studies have revealed that the compound exhibits a dose-dependent response, with higher doses potentially leading to toxic or adverse effects . It is important to determine the optimal dosage to maximize the compound’s benefits while minimizing any negative impacts.
Metabolic Pathways
2,3-Dihydro-5H-1,4-benzodioxepin-5-one is involved in several metabolic pathways, particularly those related to polymer degradation and synthesis. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and the levels of different metabolites, highlighting the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one within cells and tissues are crucial for its activity and function. The compound is transported through specific transporters and binding proteins, which help in its localization and accumulation in target areas . Understanding these mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-5h-1,4-benzodioxipin-5-one typically involves the ring-opening polymerization of specific monomers. One common method is the polymerization of 2,3-dihydro-5H-1,4-benzodioxepin-5-one using aluminium salen or organocatalysts. This process can produce polyester homopolymers and copolymers with L-lactide or rac-β-butyrolactone .
Industrial Production Methods: In industrial settings, the production of 2,3-Dihydro-5h-1,4-benzodioxipin-5-one may involve large-scale polymerization techniques. The use of aluminium salen catalysts is particularly notable for its ability to catalyze the polymerization process efficiently, resulting in high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dihydro-5h-1,4-benzodioxipin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the benzodioxepin ring, which provides multiple reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize 2,3-Dihydro-5h-1,4-benzodioxipin-5-one.
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydro-1,4-benzodioxepin-5-one: Shares a similar ring structure but differs in its reactivity and applications.
2,3-Dihydro-5H-benzo[e][1,4]dioxepin-5-one: Another related compound with distinct chemical properties.
Uniqueness: 2,3-Dihydro-5h-1,4-benzodioxipin-5-one stands out due to its ability to form both homopolymers and copolymers with a variety of monomers. This versatility makes it a valuable compound in the development of new materials and chemical processes .
Eigenschaften
IUPAC Name |
2,3-dihydro-1,4-benzodioxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-9-7-3-1-2-4-8(7)11-5-6-12-9/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVNMBGWXYJCCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177431 | |
| Record name | 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22891-52-7 | |
| Record name | 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022891527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![n-[3-(Ethylamino)-4-methylphenyl]acetamide](/img/structure/B1596503.png)












